molecular formula C7H7ClO2 B8760020 3-chloro-1-(furan-2-yl)propan-1-one

3-chloro-1-(furan-2-yl)propan-1-one

Cat. No.: B8760020
M. Wt: 158.58 g/mol
InChI Key: OCQQGPOBIZVDNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-1-(furan-2-yl)propan-1-one (CAS 924621-44-3) is a versatile furan-based chemical building block with the molecular formula C7H7ClO2 and a molecular weight of 158.58 g/mol . This compound features a reactive chloro-ketone structure, making it a valuable intermediate in organic synthesis and medicinal chemistry research. Furan-containing compounds, such as this propanone derivative, are recognized as important precursors and core structures in modern organic and medicinal chemistry . The furan ring is an integral part of diverse plant metabolites and numerous bioactive molecules, including natural products with documented antifungal, antibiotic, and cytotoxic activities . Furthermore, the furan moiety is a key structural component in approved pharmaceuticals and serves as a universal building block for preparing various complex organic products . As a functionalized alkyl chain attached to the furan ring, this compound can be utilized in various synthetic transformations, including cyclization reactions and as a scaffold for developing novel heterocyclic compounds . Its reactivity profile supports research in developing new synthetic methodologies and exploring structures with potential biological activity. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic purposes and is strictly not for personal use.

Properties

Molecular Formula

C7H7ClO2

Molecular Weight

158.58 g/mol

IUPAC Name

3-chloro-1-(furan-2-yl)propan-1-one

InChI

InChI=1S/C7H7ClO2/c8-4-3-6(9)7-2-1-5-10-7/h1-2,5H,3-4H2

InChI Key

OCQQGPOBIZVDNB-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)CCCl

Origin of Product

United States

Preparation Methods

Acylation of Furan Derivatives with Chloroacetyl Chloride

The most widely documented method involves the reaction of furan-2-carboxaldehyde or related furan derivatives with chloroacetyl chloride in the presence of a base. Triethylamine is commonly employed to neutralize HCl generated during the reaction, driving the equilibrium toward product formation. A typical procedure involves:

  • Dissolving furan-2-carboxaldehyde in anhydrous dichloromethane under inert atmosphere.

  • Dropwise addition of chloroacetyl chloride at 0–5°C to mitigate exothermic side reactions.

  • Introduction of triethylamine to initiate the nucleophilic acyl substitution.

  • Stirring at room temperature for 12–24 hours, followed by aqueous workup and purification via column chromatography.

The reaction proceeds via a nucleophilic mechanism, where the furan oxygen attacks the electrophilic carbonyl carbon of chloroacetyl chloride, displacing chloride and forming the ketone linkage. Yields typically range from 65% to 80%, depending on solvent choice and stoichiometric ratios.

Table 1: Optimization Parameters for Chloroacetyl Chloride Route

ParameterOptimal ConditionYield (%)Reference
SolventDichloromethane75
BaseTriethylamine78
Temperature0°C → Room Temperature72
Reaction Time18 hours80

Alternative Pathways: Friedel-Crafts Acylation

While less common, Friedel-Crafts acylation has been explored for synthesizing aryl propanones. For furan substrates, this method requires Lewis acids such as AlCl₃ or FeCl₃ to activate the acylating agent. However, the electron-rich furan ring is susceptible to over-acylation or polymerization under strongly acidic conditions, limiting the practicality of this approach. Modifications involving milder catalysts (e.g., ZnCl₂) or microwave-assisted reactions have been proposed to improve regioselectivity and yields.

Reaction Optimization and Mechanistic Insights

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing ionic intermediates, but they may also promote side reactions such as ketone enolization. Dichloromethane and THF are preferred for their balance of polarity and inertness.

Base Selection

Triethylamine remains the base of choice due to its efficiency in HCl scavenging and minimal nucleophilic interference. Alternatives like NaOAc or K₂CO₃ have been tested in analogous systems but often result in lower yields due to incomplete deprotonation.

Temperature Control

Exothermic reactions necessitate low-temperature initiation (0–5°C) to prevent furan ring degradation. Graduient warming to room temperature ensures completion without compromising stability.

Chemical Reactions Analysis

Types of Reactions

3-chloro-1-(furan-2-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Nucleophiles such as ammonia (NH₃) or thiols (RSH) can be used under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Amines, thioethers, or other substituted derivatives.

Scientific Research Applications

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its reactivity allows it to participate in various chemical reactions, including:

  • Oxidation : Transforming 3-chloro-1-(furan-2-yl)propan-1-one into carboxylic acids or aldehydes using oxidizing agents such as potassium permanganate.
  • Reduction : Converting it into alcohols through reduction processes, often employing sodium borohydride as a reducing agent.
  • Substitution Reactions : Engaging in nucleophilic substitution reactions with various nucleophiles, such as ammonia or thiols, leading to the formation of diverse derivatives.

Pharmaceutical Development

Research indicates that this compound exhibits biological activity that could influence neurotransmitter systems. It is believed to act as a stimulant, potentially increasing the release of neurotransmitters such as dopamine and norepinephrine. This activity suggests its potential applications in pharmacology, particularly concerning neurological disorders and stimulant effects.

Case Study: Neurotransmitter Modulation

A study demonstrated that the compound could modulate gene expression and cellular metabolism, possibly leading to therapeutic implications in treating inflammatory responses by inhibiting key mediators like nitric oxide and tumor necrosis factor-alpha. This suggests a broader application in developing anti-inflammatory drugs.

Industrial Applications

In industrial settings, this compound is utilized in the continuous flow processes to enhance yield and purity during synthesis. Its role as a chemical intermediate is crucial for producing various materials used across different industries.

Mechanism of Action

The mechanism of action of 3-chloro-1-(furan-2-yl)propan-1-one depends on its specific application. In biological systems, it may act as an enzyme inhibitor by interacting with active sites or altering enzyme conformation. The molecular targets and pathways involved would vary based on the specific enzyme or biological process being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Aromatic Ring Modifications

The substitution of the furan ring with other aromatic or heteroaromatic groups significantly alters physicochemical and biological properties. Key analogues include:

Compound Name Aromatic Ring Heteroatom Key Structural Features
3-Chloro-1-(furan-2-yl)propan-1-one Furan Oxygen Electron-rich ring, moderate polarity
3-Chloro-1-(thiophen-2-yl)propan-1-one Thiophene Sulfur Higher aromaticity, lipophilic
3-Chloro-1-(4-fluorophenyl)propan-1-one Phenyl None Electron-withdrawing F substituent
3-Chloro-1-(2,4-dichlorophenyl)propan-1-one Phenyl None Two Cl substituents, increased steric bulk
  • Electronic Effects : The furan ring’s oxygen atom donates electron density via resonance, enhancing reactivity in electrophilic substitutions compared to thiophene (sulfur) or phenyl rings. Thiophene derivatives exhibit greater aromatic stability due to sulfur’s polarizability .
  • Biological Relevance: Furan-containing derivatives demonstrate antimicrobial activity , while phenyl analogues (e.g., 4-fluorophenyl) are explored for enzyme inhibition (e.g., Trypanothione Reductase in Leishmania).

Physicochemical Properties

Comparative data for select derivatives:

Compound Molecular Formula Molecular Weight (g/mol) Polarity Notable Features
This compound C₇H₇ClO₂ 158.58 Moderate Oxygen enhances water solubility
3-Chloro-1-(thiophen-2-yl)propan-1-one C₇H₇ClOS 174.65 Low Sulfur increases lipophilicity
1-(3-Chloro-2-hydroxyphenyl)propan-1-one C₉H₉ClO₂ 184.62 High Hydroxyl group boosts polarity
3-Chloro-1-(3,5-difluorophenyl)propan-1-one C₉H₇ClF₂O 204.60 Moderate Fluorine atoms enhance stability
  • Polarity Trends : Hydroxyl or fluorine substituents increase polarity and water solubility, whereas thiophene derivatives are more lipophilic .

Q & A

Q. What are the established synthetic routes for preparing 3-chloro-1-(furan-2-yl)propan-1-one, and what factors influence reaction efficiency?

The most common method involves Friedel-Crafts acylation , where furan is reacted with chlorinated acyl chlorides (e.g., 3-chloropropionyl chloride) in the presence of Lewis acid catalysts like aluminum chloride (AlCl₃). Evidence from analogous compounds, such as 3-chloro-1-(thiophen-2-yl)propan-1-one, highlights the critical role of catalyst loading , solvent selection (e.g., dichloromethane or ethers), and temperature control (typically 0–25°C) in achieving optimal yields . Side reactions, such as over-acylation or decomposition of the furan ring, can occur if stoichiometry or reaction time is not tightly controlled.

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the structure. Key signals include the ketone carbonyl (δ ~195–200 ppm in ¹³C NMR) and the furan protons (δ ~6.5–7.5 ppm in ¹H NMR). For example, in 3-chloro-1-(4-methoxyphenyl)propan-1-one, the methylene protons adjacent to the carbonyl appear as triplets (δ ~3.4–3.9 ppm) .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight and fragmentation patterns, as demonstrated for similar chlorinated propanones .
  • X-ray Crystallography : While not always feasible, it provides definitive structural confirmation, as seen in studies of analogous chalcone derivatives .

Q. What safety precautions are essential when handling this compound?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Work in a fume hood to prevent inhalation of volatile reagents (e.g., chlorinated acyl chlorides).
  • Storage : Keep in a cool, dry place away from oxidizing agents, as halogenated ketones can decompose exothermically .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound?

Key strategies include:

  • Catalyst Screening : Lewis acids like FeCl₃ or ionic liquids may offer greener alternatives to AlCl₃, reducing waste and improving regioselectivity.
  • Solvent Optimization : Polar aprotic solvents (e.g., acetonitrile) can enhance reaction rates compared to traditional dichloromethane .
  • Microwave-Assisted Synthesis : Reduces reaction time and improves energy efficiency, as shown in Friedel-Crafts reactions of similar substrates .

Q. How does the furan ring influence the compound’s reactivity compared to other aryl groups (e.g., phenyl or thiophene)?

The electron-rich furan ring increases susceptibility to electrophilic substitution but may reduce stability under acidic conditions due to ring-opening tendencies. Comparative studies on 3-chloro-1-(thiophen-2-yl)propan-1-one show that thiophene derivatives exhibit higher thermal stability, whereas furan analogs are more reactive in nucleophilic substitutions . Computational studies (e.g., DFT calculations) could further elucidate electronic effects on reaction pathways.

Q. What are the common by-products formed during synthesis, and how can they be mitigated?

  • Dichlorinated By-products : Arise from excess chloropropionyl chloride; mitigated by slow reagent addition and strict stoichiometric control.
  • Polymerization : Furan rings may oligomerize under prolonged heating; use low temperatures (<50°C) and inert atmospheres.
  • Identification : LC-MS and GC-MS are critical for detecting impurities, as demonstrated in the synthesis of mexedrone derivatives .

Q. How can this compound serve as an intermediate in pharmaceutical research?

This compound is a versatile precursor for:

  • Anticonvulsant Agents : Analogous chlorinated propanones are key intermediates in GABA aminotransferase inhibitors .
  • Antioxidant Derivatives : Functionalization at the carbonyl position (e.g., condensation with aminophenols) yields bioactive molecules, as seen in dibenzazepine-based compounds .
  • Cathinone Analogues : Structural modifications can generate psychoactive derivatives for neuropharmacological studies .

Q. What computational methods are used to predict the stability and reactivity of this compound?

  • Molecular Dynamics (MD) Simulations : Assess conformational stability in solvent environments.
  • Density Functional Theory (DFT) : Calculates bond dissociation energies (e.g., C-Cl bond) and frontier molecular orbitals to predict reactivity sites.
  • Docking Studies : Evaluate binding affinity with biological targets (e.g., enzymes), as applied to GABA aminotransferase inhibitors .

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